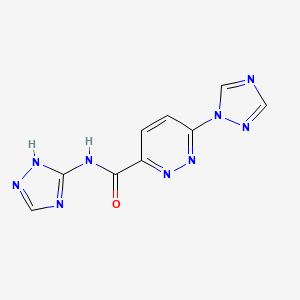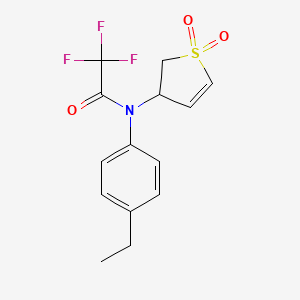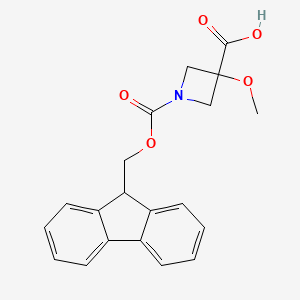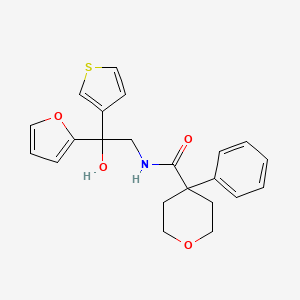![molecular formula C14H20N2O2 B3002125 tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate CAS No. 1389313-45-4](/img/structure/B3002125.png)
tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate is a chemical entity that appears to be an intermediate or a building block in organic synthesis. It contains a tert-butyl carbamate group, which is a common protecting group in organic chemistry, attached to a cyclopropyl ring that is further substituted with a 5-methylpyridin-2-yl moiety. This structure suggests that the compound could be involved in the synthesis of more complex molecules, possibly with biological activity.
Synthesis Analysis
The synthesis of related tert-butyl carbamate derivatives has been reported in the literature. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, indicating that similar methods could potentially be applied to synthesize the compound . Additionally, the synthesis of cyclopropyl derivatives, such as 1-(cyclopropyl/tert-butyl/4-fluorophenyl)-1,4-dihydro-6-nitro-4-oxo-7-(substituted secondary amino)-1,8-naphthyridine-3-carboxylic acids, has been explored for antimycobacterial activities, which demonstrates the versatility of cyclopropyl-containing compounds in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety. The cyclopropyl ring is a strained three-membered ring that can impart unique reactivity to the molecule. For example, the reactivity of tert-butyl N-ethynyl-N-phenylcarbamate in 1,3-dipolar cycloaddition reactions has been investigated, showing that these types of structures can undergo regioselective cycloadditions to form pyrazole derivatives .
Chemical Reactions Analysis
Tert-butyl carbamate compounds can participate in various chemical reactions. Lithiated tert-butyl cyclopropanecarboxylates, for example, react with different electrophiles to give α-substituted esters, which can be further transformed into carboxylic acids or cyclopropanemethanols . The tert-butyl carbamate group itself can be used as a protecting group for amines, which can be deprotected under acidic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups. The tert-butyl group is bulky and can affect the solubility and steric hindrance of the molecule. The carbamate group can engage in hydrogen bonding, which can influence the compound's boiling point, melting point, and solubility in various solvents. The cyclopropyl ring can introduce strain into the molecule, which can affect its stability and reactivity. Although specific data for this compound is not provided, related compounds have been synthesized and studied, providing insights into their potential properties [1-4].
Scientific Research Applications
Synthesis of Spirocyclopropanated Analogues
Tert-butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate is used in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. This synthesis involves a key cocyclization step with S,S-dimethyl cyanodithioiminocarbonate or nitroguanidine (Brackmann et al., 2005).
Structural Studies in Carbamate Derivatives
The compound has been involved in studies focusing on isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives. These studies have contributed to understanding hydrogen and halogen bonds in carbonyl groups (Baillargeon et al., 2017).
Photochemical Ring Contraction Research
Research on photochemical ring contraction of 2-ethoxypyrrolin-5-ones to cyclopropanone derivatives has utilized tert-butyl N-(1-ethoxycyclopropyl)carbamate. This is significant in understanding the mechanisms of photochemical reactions in organic synthesis (Crockett & Koch, 2003).
Enantioselective Synthesis
The compound has been used as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are important in the field of nucleic acid chemistry (Ober et al., 2004).
Preparation of Biologically Active Compounds
It serves as an important intermediate in the synthesis of various biologically active compounds such as omisertinib (AZD9291), which have significant medicinal applications (Zhao et al., 2017).
Asymmetric Mannich Reaction
The compound has been synthesized using asymmetric Mannich reactions, which are key in producing chiral amino carbonyl compounds (Yang et al., 2009).
Electroluminescent Properties in Platinum Complexes
In organometallic chemistry, the compound has been used in studies examining the electroluminescent properties of mono-cyclometalated platinum(II) complexes (Ionkin et al., 2005).
Safety and Hazards
In case of inhalation, skin contact, eye contact, or ingestion, it is recommended to seek medical attention . It should be handled and stored away from heat, sparks, open flames, and hot surfaces . In case of accidental release, the area should be ventilated until material pick up is complete and spills should be prevented from entering sewers, watercourses, or low areas .
Mechanism of Action
Target of Action
The primary targets of “tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate” are currently unknown . This compound is a novel pyridene-based molecule suitable for a wide range of therapeutic applications.
Pharmacokinetics
Action Environment
Environmental factors can influence the action, efficacy, and stability of “this compound”. For instance, the compound should be kept away from heat, sparks, open flames, and hot surfaces . Additionally, the compound’s action may be influenced by the pH, temperature, and other conditions of its environment.
properties
IUPAC Name |
tert-butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-5-6-11(15-9-10)14(7-8-14)16-12(17)18-13(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWGRFUIZZAYLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CC2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(4-aminophenyl)formamido]propanoate](/img/structure/B3002043.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,6-dimethylphenyl)urea](/img/structure/B3002048.png)
![Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3002049.png)


![N-(4-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002053.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B3002054.png)
![[(2S)-4,4-difluoropyrrolidin-2-yl]methanol](/img/structure/B3002056.png)
![N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide](/img/structure/B3002057.png)
![2-(2-chlorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3002058.png)
![[2-(4-Ethylpiperazin-1-yl)pyridin-4-yl]methanamine](/img/structure/B3002059.png)
![2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3002061.png)
